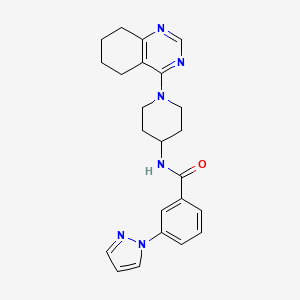

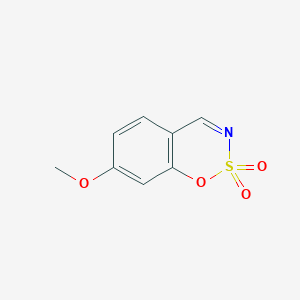

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide is a chemical compound that has been studied for its inhibitory effects on human carbonic anhydrases . It is a derivative of 2-hydroxybenzaldehydes .

Synthesis Analysis

The compound can be synthesized from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . Aryl substituted 2-hydroxybenzaldehydes can be obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol . Various substituents in the 5, 7, or 8 position can be added to create a series of 1,2,3-benzoxathiazine-2,2-dioxides .Chemical Reactions Analysis

1,2,3-Benzoxathiazine-2,2-dioxides have been investigated for their inhibitory effects on four human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms, cytosolic hCA I and II and tumor-associated transmembrane hCA IX and XII . Most of the derivatives act as nanomolar inhibitors of hCA IX and XII .科学的研究の応用

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide and its Derivatives as Carbonic Anhydrase Inhibitors

Various derivatives of this compound have shown significant inhibitory activity against certain isoforms of human carbonic anhydrase, particularly hCA IX and XII, which are associated with tumors. These derivatives can act as nanomolar inhibitors, offering potential for cancer treatment due to their selective inhibition over cytosolic isoforms. Such selectivity could be advantageous in designing targeted therapies with minimal off-target effects (Ivanova et al., 2022), (Ivanova et al., 2023).

Antimicrobial and Antiproliferative Activities

Antimicrobial and Antiproliferative Potential

This compound derivatives have been synthesized and tested for antimicrobial and antiproliferative activities. Some compounds have shown promising activity against various cancer cell lines and microbes, highlighting their potential as therapeutic agents. The bioactivity is attributed to the structural modifications and the presence of certain functional groups in the molecule (Grygoriv et al., 2017), (El-Sawy et al., 2013).

Biological Activity and Ecological Role

Bioactivity and Ecological Importance of Benzoxazinones

Compounds related to 1,2,3-benzoxathiazine, like benzoxazinones, have demonstrated a range of biological activities, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. The ecological role of these compounds, especially in plant defense mechanisms, has been recognized. They are also considered as leads for natural herbicide models, signifying their broad application potential in agriculture and pharmacology (Macias et al., 2009).

Synthesis and Application in Asymmetric Synthesis

Utility in Organic Synthesis

1,2,3-Benzoxathiazine derivatives have been utilized in the synthesis of complex organic molecules. The structure of benzoxathiazine dioxide is known for its potential in asymmetric synthesis, contributing to the development of compounds with high stereogenic complexity. This highlights its importance as a versatile building block in synthetic organic chemistry (Wang & Xu, 2013), (Brodsky & Bois, 2005).

作用機序

Mode of Action

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide: interacts with its targets by acting as a nanomolar inhibitor . It inhibits the activity of hCA IX and XII, and to a lesser extent, hCA II . The compound has little to no inhibitory effect on hCA I .

Biochemical Pathways

The inhibition of hCA IX and XII by This compound affects the carbonic anhydrase pathway, which is involved in the reversible hydration of carbon dioxide

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of hCA IX and XII . This inhibition could potentially disrupt the pH and fluid balance within cells, although the specific effects would depend on the context of the enzyme’s expression and the physiological state of the cells .

特性

IUPAC Name |

7-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-12-7-3-2-6-5-9-14(10,11)13-8(6)4-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEZIMAYKBNSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NS(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)

![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)

![(1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2604702.png)

![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)

![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)

![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)

![4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2604716.png)